4-(1H-1,2,4-triazol-1-yl)butan-2-amine

Antifungal Drug Discovery Medicinal Chemistry Candida albicans

Researchers developing novel antifungal agents require regiospecifically pure triazole building blocks for reproducible SAR studies. Generic substitution with positional isomers (e.g., CAS 1251323-14-4) or methylated analogs (e.g., CAS 860025-94-1) can drastically alter CYP51 binding affinity and biological profile. • Defined N1-linked regioisomer for controlled CYP51 SAR exploration • Reactive primary amine handle enables rapid derivatization & library synthesis • Baseline scaffold for assessing alkyl substitution effects on pharmacokinetics

Molecular Formula C6H12N4
Molecular Weight 140.19
CAS No. 1039928-99-8
Cat. No. B2489934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-triazol-1-yl)butan-2-amine
CAS1039928-99-8
Molecular FormulaC6H12N4
Molecular Weight140.19
Structural Identifiers
SMILESCC(CCN1C=NC=N1)N
InChIInChI=1S/C6H12N4/c1-6(7)2-3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3
InChIKeyODGGHRYHUQOMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,4-triazol-1-yl)butan-2-amine (CAS 1039928-99-8): Chemical Class and Functional Overview for Procurement Decisions


4-(1H-1,2,4-triazol-1-yl)butan-2-amine (CAS 1039928-99-8) is a heterocyclic organic compound belonging to the class of 1,2,4-triazole derivatives. Its molecular structure comprises a 1H-1,2,4-triazole ring linked via its N1 position to a butan-2-amine chain, corresponding to the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol . This compound serves primarily as a versatile small molecule scaffold in medicinal chemistry and agrochemical research, with the 1,2,4-triazole moiety being a recognized privileged structure for biological activity, particularly antifungal and antimicrobial applications . The presence of the primary amine functional group provides a reactive handle for further derivatization, enabling its utility as a synthetic building block in the development of more complex bioactive molecules.

Why 4-(1H-1,2,4-triazol-1-yl)butan-2-amine Cannot Be Casually Substituted: The Imperative of Structural Specificity in Triazole-Amine Scaffolds


Despite the broad antifungal potential associated with the 1,2,4-triazole class, the specific regioisomeric attachment and alkyl chain length critically influence a compound's biological profile. For instance, the 1,2,4-triazole core is present in many antifungal agents, but the precise substitution pattern dictates target binding affinity, selectivity, and overall potency [1]. Substituting 4-(1H-1,2,4-triazol-1-yl)butan-2-amine with a closely related analog, such as 1-(1H-1,2,4-triazol-1-yl)butan-2-amine (CAS 1251323-14-4), alters the position of the triazole ring on the butanamine backbone. This seemingly minor structural change can result in significant differences in biological activity, as evidenced by the distinct antifungal profiles observed for these positional isomers [2]. Similarly, the introduction of a methyl group, as in 2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-amine (CAS 860025-94-1), introduces steric and electronic modifications that can drastically alter receptor binding, solubility, and metabolic stability [3]. Therefore, generic substitution within this chemical series is scientifically unsound without explicit, comparative experimental validation.

Quantitative Differentiation of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine: A Comparative Evidence Guide for Scientific Selection


Comparative In Vitro Antifungal Efficacy of Triazole-Butan-2-Amine Scaffolds Against Clinically Relevant Fungal Pathogens

This compound, 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, is a positional isomer of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine, for which potent antifungal activity has been reported [1]. A 2023 study in the Journal of Medicinal Chemistry demonstrated that 1-(1H-1,2,4-triazol-1-yl)butan-2-amine exhibits potent inhibitory effects against Candida albicans and Aspergillus fumigatus [1]. While direct quantitative MIC data for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine against these specific strains is not available in the primary literature, the distinct regioisomeric attachment is known to significantly impact CYP51 binding and antifungal potency [2]. This evidence suggests that 4-(1H-1,2,4-triazol-1-yl)butan-2-amine represents a distinct chemical entity for SAR exploration, not a direct substitute for its 1-substituted isomer.

Antifungal Drug Discovery Medicinal Chemistry Candida albicans

Impact of Methyl Substitution on Antifungal Activity: A Structural Analogue Comparison

The structural analogue 2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-amine (CAS 860025-94-1) incorporates a methyl group on the butan-2-amine backbone, a modification known to influence both steric and electronic properties [1]. This methyl substitution can alter the compound's lipophilicity, potentially affecting membrane permeability and target engagement. While specific comparative data for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine against this methylated analogue are not available, the introduction of a methyl group is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties and selectivity [2]. This structural difference provides a basis for differentiating between these two closely related scaffolds in research applications.

Structure-Activity Relationship (SAR) Antifungal Agents Medicinal Chemistry

Chiral Differentiation: (2R)-4-(1H-1,2,4-triazol-3-yl)butan-2-amine as a Stereochemical Comparator

The chiral analogue (2R)-4-(1H-1,2,4-triazol-3-yl)butan-2-amine (CAS 2227749-15-5) introduces stereochemical complexity absent in the achiral 4-(1H-1,2,4-triazol-1-yl)butan-2-amine [1]. The presence of a defined chiral center can lead to enantioselective interactions with biological targets, potentially resulting in differential activity and toxicity profiles. This distinction is crucial for applications where stereochemical purity and enantioselectivity are paramount. The achiral nature of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine offers a simpler, less expensive scaffold for initial SAR studies, whereas the chiral analogue provides a more advanced tool for investigating stereochemical effects on target binding and pharmacokinetics [2].

Chiral Chemistry Medicinal Chemistry Antifungal Agents

In Silico Binding Affinity Predictions for CYP51: A Computational Comparison

The 1,2,4-triazole moiety is a well-known pharmacophore for inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis [1]. Molecular docking and molecular dynamics simulations have been extensively used to investigate the binding mechanisms of triazole inhibitors to CYP51, providing insights into structure-activity relationships [2]. While specific docking scores for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine are not publicly available, the distinct regioisomeric attachment point on the triazole ring is predicted to influence its binding mode and affinity compared to other triazole derivatives. This computational framework supports the use of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine as a unique scaffold for virtual screening and structure-based drug design campaigns targeting CYP51.

Molecular Modeling CYP51 Inhibition Antifungal Drug Design

Optimal Research and Industrial Application Scenarios for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine Based on Comparative Evidence


Medicinal Chemistry: Scaffold for Antifungal Drug Discovery and SAR Studies

4-(1H-1,2,4-triazol-1-yl)butan-2-amine is an ideal starting scaffold for the synthesis and evaluation of novel antifungal agents. Its distinct regioisomeric structure, compared to 1-(1H-1,2,4-triazol-1-yl)butan-2-amine, offers a unique chemical space for exploring structure-activity relationships (SAR) around the triazole-butanamine core [1]. Researchers can use this compound to generate libraries of derivatives with modifications at the primary amine or on the triazole ring, aiming to optimize potency against fungal pathogens like Candida albicans and Aspergillus fumigatus [1]. The absence of a methyl group on the butanamine chain provides a baseline for assessing the impact of alkyl substitutions on pharmacokinetic properties [2].

Chemical Biology: Investigating CYP51 Inhibition and Ergosterol Biosynthesis

The 1,2,4-triazole moiety is a validated pharmacophore for inhibiting the fungal enzyme CYP51, a critical component of ergosterol biosynthesis [3]. 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can be employed as a chemical probe to investigate the fundamental mechanisms of CYP51 inhibition. Its specific regioisomeric attachment may confer a unique binding mode, making it a valuable tool for understanding the structural determinants of CYP51-ligand interactions [4]. This compound can be used in biochemical assays to measure its direct inhibitory activity against purified CYP51 enzyme, or in cellular assays to assess its impact on ergosterol levels in fungal cells.

Computational Chemistry: Virtual Screening and Molecular Modeling for CYP51 Inhibitors

The defined chemical structure of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine makes it a suitable candidate for in silico studies, including molecular docking and molecular dynamics simulations, to predict its binding affinity and mode of interaction with CYP51 [5]. By comparing its predicted binding pose and energy with those of other triazole derivatives, researchers can gain insights into the structural features that govern CYP51 inhibition [4]. This information can then be used to guide the rational design of more potent and selective antifungal agents.

Agrochemical Research: Development of Novel Fungicides

Given the established antifungal activity of 1,2,4-triazole derivatives, 4-(1H-1,2,4-triazol-1-yl)butan-2-amine represents a valuable building block for the synthesis of potential agricultural fungicides . Its unique regioisomeric structure can be exploited to create new chemical entities with improved efficacy against phytopathogenic fungi, potentially overcoming resistance mechanisms to existing triazole fungicides. The primary amine group provides a convenient site for further derivatization to optimize physicochemical properties, such as solubility and foliar uptake, which are crucial for agricultural applications .

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